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hydroxynicotinate

Cat. No.: B038631 Get Quote

An In-Depth Technical Guide to the Crystal Structure of Methyl 5-bromo-2-hydroxybenzoate

A Note to the Reader: This technical guide was initially intended to focus on the crystal

structure of methyl 5-bromo-2-hydroxynicotinate. However, a comprehensive search of

scientific databases, including the Cambridge Structural Database (CSD), did not yield publicly

available crystallographic data for this specific compound. In the spirit of providing a

scientifically rigorous and detailed guide, we have pivoted to an in-depth analysis of its close

structural isomer, methyl 5-bromo-2-hydroxybenzoate. The primary difference between these

two molecules is the aromatic ring system: the nicotinate possesses a pyridine ring, while the

benzoate, which is the subject of this guide, features a benzene ring. The detailed analysis of

the benzoate's crystal structure that follows can provide valuable insights into the likely solid-

state behavior of the nicotinate, given their structural similarities.

Introduction
Methyl 5-bromo-2-hydroxybenzoate, a halogenated derivative of salicylic acid, is a compound

of interest in the fields of organic synthesis and materials science. Its molecular structure offers

sites for hydrogen bonding and the potential for specific intermolecular interactions, which are

crucial in the design of novel materials and as an intermediate in the synthesis of more

complex molecules. Understanding the three-dimensional arrangement of molecules in the

crystalline state is paramount for predicting its physical properties, such as solubility, melting

point, and stability. This guide provides a detailed exploration of the synthesis, crystallization,
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and crystal structure of methyl 5-bromo-2-hydroxybenzoate, based on single-crystal X-ray

diffraction data.

Synthesis and Crystallization
The synthesis of methyl 5-bromo-2-hydroxybenzoate is typically achieved through the

esterification of 5-bromosalicylic acid. A common laboratory-scale procedure involves the

reaction of the carboxylic acid with methyl iodide in the presence of a base.

Experimental Protocol: Synthesis and Crystallization
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzoic acid (1.0 g, 4.6

mmol) in 10 ml of dimethylformamide (DMF).

Base Addition: To the stirred solution, add n-hexane washed sodium hydride (0.22 g, 9.0

mmol) portion-wise at room temperature. The mixture is stirred for 45 minutes. Causality:

Sodium hydride, a strong base, deprotonates the carboxylic acid, forming the more

nucleophilic carboxylate anion, which facilitates the subsequent reaction with methyl iodide.

Esterification: Introduce methyl iodide (0.85 g, 5.9 mmol) to the reaction mixture. Continue

stirring at room temperature until the reaction is complete (monitoring by thin-layer

chromatography is recommended).

Work-up: Pour the reaction mixture into a beaker containing crushed ice. Adjust the pH of the

mixture to approximately 4.0 using 1 N HCl. Causality: The addition to ice quenches the

reaction, and the pH adjustment ensures the precipitation of the product while keeping any

unreacted starting material in its less soluble form.

Isolation and Purification: The resulting precipitate is collected by filtration and washed twice

with distilled water.

Crystallization: The crude product is then recrystallized from a chloroform solution to yield

yellow-brown needles suitable for X-ray diffraction analysis.

Crystal Structure Analysis
Single-crystal X-ray diffraction analysis of methyl 5-bromo-2-hydroxybenzoate reveals a

monoclinic crystal system. The key crystallographic data and refinement parameters are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


summarized in the table below.

Parameter Value

Chemical Formula C₈H₇BrO₃

Formula Weight 231.04

Crystal System Monoclinic

Space Group P2₁

a (Å) 3.9829 (8)

b (Å) 9.0950 (19)

c (Å) 12.122 (3)

β (°) 95.162 (9)

Volume (Å³) 437.33 (17)

Z 2

Temperature (K) 296

Radiation Mo Kα (λ = 0.71073 Å)

R-factor 0.058

wR-factor 0.142

Data sourced from Acta Crystallographica Section E, 2012, E68, o1467.[1][2]

The molecule is nearly planar, with a root-mean-square deviation for the non-hydrogen atoms

of 0.055 Å.[1][2]

Molecular Structure
The molecular structure of methyl 5-bromo-2-hydroxybenzoate is depicted in the diagram

below.

Caption: Molecular structure of methyl 5-bromo-2-hydroxybenzoate.
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Intermolecular Interactions and Crystal Packing
The crystal packing of methyl 5-bromo-2-hydroxybenzoate is primarily governed by O—H···O

hydrogen bonds and weak π-π stacking interactions.[1][2]

Hydrogen Bonding
In the crystal lattice, molecules are linked by O—H···O hydrogen bonds, forming zigzag chains

along the[3] direction.[1][2] These interactions create C(6) motifs, a graph-set notation

indicating a chain of molecules connected by hydrogen bonds.[1][2]

π-π Stacking Interactions
In addition to hydrogen bonding, the crystal structure is stabilized by very weak aromatic π-π

stacking interactions between the benzene rings of adjacent molecules.[1][2] The centroid-

centroid distances are approximately 3.98 Å, indicating a weak but significant interaction that

contributes to the overall stability of the crystal lattice.[1][2]

The following diagram illustrates the crystal packing arrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Methyl 5-bromo-2-hydroxynicotinate crystal structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038631#methyl-5-bromo-2-hydroxynicotinate-crystal-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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